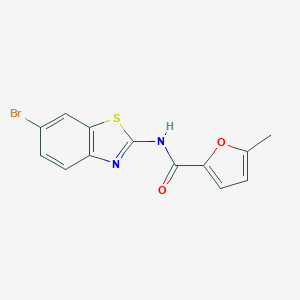![molecular formula C23H30N2O6 B214172 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine, also known as MDBP, is a synthetic compound that belongs to the family of benzodioxole-containing piperazines. MDBP has been the subject of scientific research due to its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mechanism of Action
The exact mechanism of action of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to interact with various receptors, including the serotonin and dopamine receptors, which are involved in neurotransmission and mood regulation.
Biochemical and Physiological Effects
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exert various biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been found to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and improve cognitive function. In cancer cells, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo. In immune cells, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to regulate cytokine and chemokine production, and modulate immune responses.
Advantages and Limitations for Lab Experiments
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also limitations to its use, such as its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo. In addition, the exact mechanism of action of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, which may limit its potential therapeutic applications.
Future Directions
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has shown promise as a potential therapeutic agent in various fields of research, including neuroscience, oncology, and immunology. Future research directions could include further investigation of the mechanism of action of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine, the development of more potent analogs with improved pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Synthesis Methods
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine can be synthesized using a multi-step process, starting with the reaction of 3,4,5-trimethoxybenzylamine with 1-(chloromethyl)-7-methoxy-1,3-benzodioxole in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been investigated for its potential therapeutic applications in various fields of research. In neuroscience, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, by inducing apoptosis and cell cycle arrest. In immunology, 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C23H30N2O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H30N2O6/c1-26-18-9-16(10-19(27-2)22(18)29-4)13-24-5-7-25(8-6-24)14-17-11-20(28-3)23-21(12-17)30-15-31-23/h9-12H,5-8,13-15H2,1-4H3 |
InChI Key |
FBHOKEKNFYGUPE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)
![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214107.png)
![2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine](/img/structure/B214108.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)